molecular formula C34H38F6FeP2 B12062340 (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine

(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine

Cat. No.: B12062340
M. Wt: 678.4 g/mol
InChI Key: ZYPSDHCBNMCWCZ-JQDLGSOUSA-N
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Description

(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine typically involves the following steps:

    Preparation of the Ferrocenyl Phosphine Precursor: The initial step involves the synthesis of a ferrocenyl phosphine precursor. This is achieved by reacting ferrocene with a phosphine reagent under controlled conditions.

    Introduction of the Trifluoromethyl Groups: The next step involves the introduction of trifluoromethyl groups to the phenyl rings. This is typically done using a trifluoromethylation reagent.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the desired (S)-enantiomer. This is often achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The ligand can participate in substitution reactions, where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Phosphine Oxides: Formed during oxidation reactions.

    Phosphine Hydrides: Formed during reduction reactions.

    Substituted Phosphines: Formed during substitution reactions.

Scientific Research Applications

(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of enantiomerically pure products. The molecular targets include various metal catalysts, and the pathways involved are typically those of asymmetric catalysis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine
  • This compound

Uniqueness

The uniqueness of this compound lies in its high enantioselectivity and versatility in various catalytic reactions. Compared to other similar compounds, it offers superior performance in terms of yield and selectivity, making it a preferred choice in asymmetric synthesis.

Properties

Molecular Formula

C34H38F6FeP2

Molecular Weight

678.4 g/mol

InChI

InChI=1S/C29H33F6P2.C5H5.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h8-19H,1-7H3;1-5H;/t19-;;/m1../s1

InChI Key

ZYPSDHCBNMCWCZ-JQDLGSOUSA-N

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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